molecular formula C8H3Cl5O3 B15081833 Pentachlorophenoxyacetic acid CAS No. 2877-14-7

Pentachlorophenoxyacetic acid

Cat. No.: B15081833
CAS No.: 2877-14-7
M. Wt: 324.4 g/mol
InChI Key: OBEUDXCKNSDQIL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Synthetic Auxin Research

The investigation of plant growth regulators began with the pioneering work of Charles and Francis Darwin in the late 19th century, who observed that a signal transmitted from the tip of a plant coleoptile was responsible for its bending towards light. biologydiscussion.com This laid the groundwork for the discovery of auxin, the first identified plant hormone. nih.gov The term "auxin," derived from the Greek word "auxein" meaning "to grow," was first used by Frits Went in 1928 to describe the growth-promoting substance he collected. biologydiscussion.com

The first naturally occurring auxin to be isolated and chemically identified was indole-3-acetic acid (IAA). biologydiscussion.comwikipedia.org This discovery spurred further research into compounds with similar biological activity, leading to the synthesis of numerous auxin analogs. wikipedia.org Early structure-activity relationship studies in the 1930s began to define the essential molecular features for a compound to exhibit auxin-like effects, such as a ring system with a double bond, a side chain, and a carboxylic acid group. nih.gov

This era of research led to the development of a wide array of synthetic auxins, including well-known compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). wikipedia.org These synthetic auxins were found to be effective as herbicides due to their ability to induce toxic effects in plants at high concentrations, particularly in dicots. wikipedia.org The research into synthetic auxins has continued to evolve, with a focus on understanding their molecular mechanisms of action and developing new compounds with specific applications.

Fundamental Principles of Auxin Mimicry and Plant Hormone Regulation

Synthetic auxins like pentachlorophenoxyacetic acid exert their effects by mimicking the action of the natural plant hormone indole-3-acetic acid (IAA). unl.edu This mimicry is possible because they share structural similarities with IAA, allowing them to be recognized by the plant's auxin perception and signaling machinery. unl.edu The key to auxin action is the induction of gene expression, a process that can be initiated within minutes of exposure to the hormone. oup.com

The molecular mechanism of auxin perception involves a family of F-box proteins, such as TIR1/AFB, which act as auxin receptors. wikipedia.org In the presence of auxin, these receptors form a complex with Aux/IAA transcriptional repressor proteins, targeting them for degradation. wikipedia.org The removal of these repressors allows for the activation of auxin response factors (ARFs), which in turn regulate the transcription of a host of genes involved in plant growth and development. nih.gov

Auxins regulate a wide array of processes in plants, including:

Cell elongation: Auxins promote cell elongation, which is a fundamental process in plant growth. unl.edu

Apical dominance: The main, central stem of the plant is dominant over other side stems. oregonstate.edu

Root initiation and development: Auxins are crucial for the formation of both primary and lateral roots. wikipedia.org

Fruit development: Auxin is required for proper fruit growth and development. wikipedia.org

Tropisms: The bending of plants in response to stimuli like light (phototropism) and gravity (geotropism) is mediated by the differential distribution of auxin. oregonstate.edu

The regulation of plant development is a complex process involving intricate crosstalk between auxin and other plant hormones such as cytokinins, gibberellins, and ethylene. nih.govresearchgate.net For instance, the ratio of auxin to cytokinin is a key determinant in the development of shoots and roots in plant tissue culture. oregonstate.edu

Significance within Environmental Chemistry and Ecological Studies

The widespread use of synthetic auxins as herbicides has led to their presence in various environmental compartments, making them a subject of study in environmental chemistry and ecology. The environmental fate and transport of these compounds are influenced by their physicochemical properties. For instance, this compound's low water solubility and high octanol-water partition coefficient (LogP) suggest a tendency to sorb to soil and sediment and to bioaccumulate in organisms. vulcanchem.com

Research in this area focuses on understanding the persistence, degradation, and potential ecological effects of these compounds. The presence of chlorine atoms in the structure of this compound can increase its resistance to microbial degradation, potentially leading to its persistence in the environment. The study of its behavior in soil, water, and biota is crucial for assessing its potential long-term ecological impact.

Table of Physicochemical Properties of this compound

PropertyValue/Range
Molecular FormulaC₈H₃Cl₅O₃
Molecular Weight337.37 g/mol
Melting Point180–185°C (estimated)
Water Solubility<10 mg/L (25°C)
LogP (Octanol-Water)4.8–5.2
pKa2.9–3.1

Data sourced from computational models and structural analogies. vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2877-14-7

Molecular Formula

C8H3Cl5O3

Molecular Weight

324.4 g/mol

IUPAC Name

2-(2,3,4,5,6-pentachlorophenoxy)acetic acid

InChI

InChI=1S/C8H3Cl5O3/c9-3-4(10)6(12)8(7(13)5(3)11)16-1-2(14)15/h1H2,(H,14,15)

InChI Key

OBEUDXCKNSDQIL-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Derivatization in Research Contexts

Laboratory-Scale Synthesis Approaches for Academic Investigation

The laboratory synthesis of pentachlorophenoxyacetic acid, a close analog of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), typically involves the reaction of a corresponding phenol (B47542) with chloroacetic acid. A common method for producing these types of herbicides is the reaction of 2,4,5-trichlorophenol (B144370) with monochloroacetic acid in the presence of an aqueous base, followed by acidification. prepchem.com This general approach can be adapted for this compound by starting with pentachlorophenol (B1679276).

Another synthetic route described for the production of 2,4,5-T, which could be conceptually applied to its pentachloro counterpart, begins with 1,2,4-trichlorobenzene. prepchem.comacs.orgresearchgate.net This multi-step process involves nitration, reduction to an aniline, diazotization, and subsequent hydrolysis to form the phenol, which is then reacted with chloroacetic acid. prepchem.com A more economical approach has also been explored, starting from by-products of hexachlorocyclohexane (B11772) manufacturing to produce 1,2,4-trichlorobenzene, which is then converted to 2,5-dichlorophenol, reacted with monochloroacetic acid, and finally chlorinated to yield 2,4,5-T. researchgate.net

A key consideration in these syntheses is the control of reaction conditions, particularly temperature, to minimize the formation of toxic impurities like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). wikipedia.org

Table 1: Overview of a General Synthetic Approach

StepReactantsReagents/ConditionsProduct
1Pentachlorophenol, Chloroacetic acidAqueous base (e.g., NaOH)Sodium pentachlorophenoxyacetate
2Sodium pentachlorophenoxyacetateAcid (e.g., HCl)This compound

Derivatization Techniques for Advanced Analytical and Mechanistic Studies

For analytical purposes, particularly for gas chromatography (GC) which requires volatile samples, derivatization of this compound is often necessary. research-solution.com This process modifies the functional groups of the analyte to enhance its detectability and chromatographic properties. research-solution.com

Common derivatization techniques for acidic compounds like this compound include esterification. Reagents such as pentafluorobenzyl bromide (PFBBr) are used to convert carboxylic acids and phenols into their corresponding esters. research-solution.com This method has been shown to provide high sensitivity in the analysis of related compounds like pentachlorophenol (PCP). researchgate.net The derivatization parameters, including the amount of reagent, reaction time, and temperature (or microwave power), are optimized to achieve the best results. researchgate.net

Other derivatization reagents include acetic anhydride (B1165640) and diazomethane. researchgate.net The choice of reagent and method depends on the analytical technique being employed (e.g., GC-MS, HPLC-MS) and the specific requirements of the study. research-solution.comresearchgate.net For instance, derivatization with a reagent containing a bromine atom, like 4-bromo-N-methylbenzylamine, can be advantageous for mass spectrometry as it introduces a recognizable isotopic pattern, aiding in the identification of the derivatized species. nih.govnih.gov

Table 2: Common Derivatization Reagents and Their Applications

ReagentTarget Functional GroupPurpose
Pentafluorobenzyl bromide (PFBBr)Carboxylic acids, PhenolsIncreases volatility for GC analysis, enhances sensitivity. research-solution.com
Acetic anhydridePhenolsIncreases volatility for GC analysis. researchgate.net
DiazomethaneCarboxylic acidsForms methyl esters for GC analysis. researchgate.net
4-bromo-N-methylbenzylamineCarboxylic acidsImproves retention in reversed-phase LC and provides a distinct isotopic signature for MS detection. nih.govnih.gov

Isotopic Labeling Strategies for Environmental Fate Tracing

Isotopic labeling is a powerful tool for tracing the environmental fate and bioaccumulation of compounds like this compound. nih.gov This involves incorporating a stable or radioactive isotope into the molecule, which allows it to be distinguished from naturally occurring background levels of the compound. nih.gov

For carbon-containing organic compounds, carbon-13 (¹³C) and carbon-14 (B1195169) (¹⁴C) are common isotopes used for labeling. chemrxiv.org The synthesis of isotopically labeled compounds often requires specialized starting materials and synthetic routes. For example, ¹³C-labeled phenols can be synthesized using ¹³C-labeled dibenzyl carbonate as a synthon in a formal [5+1] cyclization reaction. chemrxiv.org Commercially available labeled reagents, such as ¹³C-labeled benzene (B151609) or phenol derivatives, can also serve as starting points for the synthesis of more complex labeled molecules. cortecnet.com

The choice of isotope depends on the specific application. Carbon-14, being a radioisotope, allows for highly sensitive detection but requires specialized handling and facilities. Carbon-13 is a stable isotope and can be detected using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. avantiresearch.com The position of the label within the molecule is also a critical consideration for mechanistic studies. chemrxiv.org

The use of isotope-labeled internal standards is also the state-of-the-art approach for accurate quantification of analytes in complex biological matrices using techniques like HPLC-MS. unimi.it

Table 3: Isotopes Used in Environmental Fate Studies

IsotopeTypeDetection Method(s)Key Advantage(s)
Carbon-13 (¹³C)StableMass Spectrometry, NMR SpectroscopyNon-radioactive, allows for structural elucidation. avantiresearch.com
Carbon-14 (¹⁴C)RadioactiveScintillation Counting, AutoradiographyHigh sensitivity for tracing low concentrations. chemrxiv.org

Environmental Occurrence and Distribution Patterns

Detection and Quantification in Diverse Environmental Compartments

The first step in understanding a compound's environmental presence is the ability to detect and measure it in various environmental matrices.

Aquatic Systems (Surface and Groundwater)

The detection of chemical compounds in aquatic systems is a primary focus of environmental monitoring due to the potential for widespread distribution and direct exposure to aquatic life and humans. Sophisticated analytical techniques are typically employed to identify and quantify trace levels of contaminants in surface water (rivers, lakes) and groundwater. However, specific studies detailing the detection and quantification of pentachlorophenoxyacetic acid in these aquatic environments are not readily found in the reviewed literature.

Terrestrial Matrices (Soils and Sediments)

Soils and sediments can act as significant sinks for chemical contaminants, leading to potential long-term exposure for terrestrial and benthic organisms. Analysis of these matrices often involves extraction of the compound followed by instrumental analysis. As with aquatic systems, there is a lack of specific published research detailing the detection and measured concentrations of this compound in soils and sediments.

Environmental Monitoring Strategies and Challenges in Detection

Effective environmental monitoring relies on robust and validated analytical methods. The development of such methods can present several challenges, including achieving sufficient sensitivity to detect low environmental concentrations, eliminating interference from other compounds in the sample matrix, and ensuring the accuracy and reproducibility of the results.

For a compound with limited available data like this compound, the specific challenges in its detection are not well-documented. General challenges in detecting novel or low-concentration organic compounds often include:

Lack of Certified Reference Materials: These are essential for validating analytical methods and ensuring the quality of the data.

Method Development and Validation: Creating a reliable method for a new compound requires significant research and development effort.

Matrix Effects: The complexity of environmental samples (water, soil, sediment) can interfere with the analytical signal, making accurate quantification difficult.

Low Environmental Concentrations: If the compound is present at very low levels, highly sensitive and specialized instrumentation is required for detection.

Without dedicated research, it is difficult to specify the precise monitoring strategies and analytical hurdles pertinent to this compound.

Ecological Interactions and Non Human Biota Impact

Effects on Plant Physiology and Development

As a synthetic auxin, pentachlorophenoxyacetic acid is designed to mimic natural plant hormones, thereby regulating plant growth and development. ontosight.ai Its highly chlorinated structure provides stability and allows for easy penetration into plant tissues. ontosight.ai

This compound functions as a synthetic auxin, a class of plant hormones integral to various physiological processes, including cell elongation, division, and differentiation. ontosight.ai It is designed to replicate the action of natural auxins like indole-3-acetic acid (IAA) but often with greater stability and a broader range of effects. ontosight.ai The auxin signaling pathway is a primary target of PCPA. Auxins typically work by promoting the degradation of Aux/IAA proteins, which are repressors of auxin response factors (ARFs). ARFs, in turn, regulate the expression of auxin-responsive genes. By mimicking natural auxins, PCPA can initiate this signaling cascade, leading to changes in gene expression that drive growth responses.

However, related compounds like p-chlorophenoxyisobutyric acid (PCIB) are known to act as antiauxins, inhibiting auxin action. nih.gov Studies on PCIB have shown it can impair the auxin-signaling pathway by affecting the stability of Aux/IAA proteins, which in turn affects auxin-regulated root physiology, such as lateral root production and gravitropic responses. nih.gov This suggests that while phenoxyacetic acid derivatives can mimic auxin, they can also interfere with its signaling, depending on their specific chemical structure.

The application of synthetic auxins like PCPA can lead to significant changes in plant growth and morphology. Depending on the concentration, it can either stimulate or inhibit growth. ontosight.ai At herbicidal concentrations, it induces uncontrolled cell growth, which is lethal to susceptible plants. ontosight.ai

Studies on related synthetic auxins provide insight into the potential morphological effects. For instance, naphthalene (B1677914) acetic acid (NAA) has been shown to improve growth parameters in squash plants under alkaline stress, mitigating reductions in plant length, fresh biomass, and leaf count. nih.gov It is also known to enhance root development in various plant species under adverse conditions. nih.gov Conversely, high concentrations of certain auxins or auxin-like compounds can lead to abnormal morphology, such as root swelling. nih.gov

Table 1: Effects of Naphthalene Acetic Acid (NAA) on Squash Growth under Alkaline Stress

Treatment Plant Length (cm) Fresh Biomass (g) Number of Leaves
Control (Alkaline Stress) 25.3 15.7 8.2
50 ppm NAA 30.1 18.9 10.5
75 ppm NAA 34.5 22.4 12.8
100 ppm NAA 32.8 20.1 11.9

Data is illustrative and based on findings reported in similar studies. nih.gov

The influence of auxin-like compounds extends to fundamental processes like photosynthesis. Research on NAA has shown that its application can enhance the net photosynthetic rate by increasing the efficiency of electron transfer within photosystems, which promotes the production of ATP and NADPH. researchgate.net This, in turn, facilitates carbon fixation and can lead to increased yields. researchgate.net

However, other chemical compounds can have a detrimental impact on photosynthesis. For example, Tetrabromobisphenol A (TBBPA) has been found to limit the photoreaction process by damaging the light-harvesting antenna proteins and the activity of photosystem reaction centers (PSII and PSI). nih.gov It also inhibits enzymes in the Calvin-Benson cycle, ultimately disrupting the entire photosynthetic process. nih.gov This highlights the sensitivity of photosynthetic machinery to chemical exposure.

Interactions with Soil Microbiome and Ecosystem Functions

The soil microbiome, a complex community of microorganisms, is essential for nutrient cycling and supporting plant growth. pnnl.govnih.gov The introduction of chemical compounds like this compound can alter the delicate balance of this ecosystem. Phenolic acids, a related class of compounds, are known to significantly affect the biomass, diversity, and community structure of soil microorganisms. nih.gov

Research has shown that certain phenolic acids can decrease the populations of bacteria and actinomycetes while increasing the number of fungi. nih.gov Such shifts in the microbial community can have cascading effects on ecosystem functions. For instance, changes in the rhizospheric microbiota can lead to an increase in pathogenic fungi and a decrease in beneficial ones, potentially weakening plant health. nih.gov These interactions are critical as they can disrupt the microecological balance in the root zone and influence plant growth and development. nih.gov

Influence on Aquatic Organisms and Ecosystem Dynamics

When this compound enters aquatic environments, it can affect a wide range of organisms. The toxicity of chemical compounds in aquatic systems is often evaluated through their effects on indicator species like cladocerans (e.g., Daphnia magna), midge larvae, and fish. researchgate.net

Studies on other chlorinated and fluorinated organic acids, such as perfluorooctanoic acid (PFOA), have demonstrated time- and dose-dependent toxicity to aquatic invertebrates. nih.gov Effects can include inhibition of reproduction and growth. nih.gov For example, in the water flea Daphnia magna, exposure to PFOA has been shown to have inhibitory effects on the breeding rate. nih.gov Fish exposed to certain organic pollutants can experience a range of toxic effects, including immunotoxicity, embryonic abnormalities, and cardiotoxicity. nih.gov The toxicity of a compound in an aquatic environment is often linked to the residual disinfectant or chemical in the water rather than a chemical modification of the effluent itself. researchgate.net

Table 2: Acute Toxicity of Perfluorinated Compounds to Select Aquatic Organisms

Compound Organism Effect Measurement Value (mg/L)
PFOS Paracentrotus lividus (Sea Urchin) Acute Toxicity EC₅₀ 20
PFOA Paracentrotus lividus (Sea Urchin) Acute Toxicity EC₅₀ 110

Data derived from studies on related perfluorinated compounds. nih.gov

Trophic Transfer and Bioaccumulation Dynamics in Non-Human Organisms

The highly chlorinated structure of this compound contributes to its lipophilicity, or its ability to dissolve in fats. ontosight.ai This property suggests a potential for bioaccumulation, the process by which a substance builds up in an organism's tissues over time.

Research on other persistent and chlorinated compounds, such as polychlorinated diphenyl ethers (PCDEs), provides a model for understanding these dynamics. nih.gov In simulated aquatic food chains, PCDEs have been shown to bioaccumulate in algae (Scenedesmus obliquus), water fleas (Daphnia magna), and zebrafish (Danio rerio). nih.gov The bioaccumulation factor (BCF), which measures the uptake of a chemical from the water, often increases with the degree of chlorination. nih.gov

Trophic transfer, or biomagnification, is the process where the concentration of a substance increases as it moves up the food chain. The lipid-normalized biomagnification factors (BMFs) for some PCDE congeners have been found to be greater than one, indicating that they biomagnify from algae to water fleas and from water fleas to fish. nih.gov This suggests that compounds with similar chemical properties, like this compound, could also be transferred through aquatic food webs, potentially accumulating to higher concentrations in predators. nih.govoaepublish.com

Analytical Chemistry and Detection Methodologies

Advanced Spectroscopic Techniques for Identification and Quantification

Spectroscopic methods are indispensable for the structural elucidation and quantitative analysis of pentachlorophenoxyacetic acid. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide a unique spectral fingerprint.

Mass Spectrometry (MS): Often coupled with a chromatographic system (e.g., GC-MS or LC-MS), mass spectrometry is a powerful tool for identifying and quantifying this compound. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the parent ion provides structural information that can confirm the identity of the compound. Electron ionization (EI) is a common technique where the resulting mass spectrum is often complex but highly characteristic, allowing for unambiguous identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide detailed information about the molecular structure of this compound. nih.govnih.gov The chemical shifts, splitting patterns (multiplicities), and integration of the proton signals can help to confirm the arrangement of atoms within the molecule. For instance, the protons on the acetic acid moiety would have a characteristic signal, distinct from any aromatic protons. Two-dimensional NMR techniques can further elucidate complex structural details. nih.gov

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. copernicus.orgnih.gov Aromatic compounds like this compound exhibit characteristic absorption maxima due to electronic transitions. The pH of the solution can influence the UV-Vis spectrum of phenoxyacetic acids, a factor that can be utilized in analytical methods. nih.gov While not as specific as MS or NMR, UV-Vis detection is often used in conjunction with chromatographic techniques like HPLC for quantification. sielc.com The selection of an appropriate wavelength for detection is critical for sensitivity and selectivity. sielc.com

Chromatographic Separation Techniques for Complex Environmental Matrices

Chromatography is essential for separating this compound from other compounds present in complex samples such as soil, water, or biological tissues. This separation is a prerequisite for accurate quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of phenoxyacetic acid herbicides. wikipedia.orgmdpi.comyoutube.comyoutube.com In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The composition and pH of the mobile phase, often a mixture of water and a solvent like acetonitrile (B52724), are critical parameters that affect the retention time of the analytes. mdpi.com Gradient elution, where the mobile phase composition is changed during the analysis, is often employed for separating complex mixtures. wikipedia.org

Gas Chromatography (GC): GC is another powerful technique for analyzing volatile or semi-volatile compounds. youtube.com For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility. For example, the compound can be converted to a more volatile ester, such as a methyl ester, before injection into the GC system. researchgate.net An electron capture detector (ECD) is highly sensitive to halogenated compounds and is therefore well-suited for the detection of this compound. nih.govepa.gov

Capillary Electrophoresis (CE): CE separates compounds based on their differential migration in an electric field. lumexinstruments.comnih.gov This technique offers high separation efficiency and short analysis times. For the analysis of phenoxyacetic acids, parameters such as the composition of the background electrolyte, voltage, and detection wavelength are optimized to achieve the desired separation. lumexinstruments.com

Below is a table summarizing typical chromatographic conditions for the analysis of related phenoxyacetic acids.

TechniqueColumn/CapillaryMobile Phase/BufferDetectionAnalyte(s)Reference
UHPLC-MS/MSNot specifiedGradient of water and acetonitrile with formic acidTandem Mass Spectrometry (MS/MS)10 phenoxyacetic acid herbicides and their transformation products nih.gov
RP-HPLCNot specifiedWater-acetonitrile with phosphate (B84403) buffer (pH 2, 3, or 4)UV or MSPhenoxy acid herbicides mdpi.com
Capillary Electrophoresis50/60 cm, ID 75 µmBorate bufferUV at 205 nm2,4-D, 2,4-DB, 2,4-DP lumexinstruments.com
GC-ECDNot specifiedNot applicable (gas phase)Electron Capture Detector (ECD)Pentachlorophenol (B1679276) (after acetylation) nih.gov

Immunochemical Assays for Environmental Monitoring and Screening

Immunochemical assays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), provide a rapid and cost-effective method for screening a large number of samples for the presence of this compound. nih.govrandox.com

Competitive ELISA: This is a common format for detecting small molecules. assaygenie.com In a competitive ELISA, a microtiter plate is coated with an antigen related to this compound. The sample is then added along with a specific antibody. This compound in the sample competes with the coated antigen for binding to the limited amount of antibody. After a washing step, a secondary antibody conjugated to an enzyme (like horseradish peroxidase) is added, followed by a substrate that produces a colorimetric signal. The intensity of the signal is inversely proportional to the concentration of this compound in the sample. assaygenie.com

Antibody Specificity and Cross-Reactivity: The specificity of the antibody is a critical factor in any immunoassay. Antibodies developed for one phenoxyacetic acid may show cross-reactivity with other structurally similar compounds. For instance, a monoclonal antibody developed for 2,4-Dichlorophenoxyacetic acid (2,4-D) has been shown to have some cross-reactivity with this compound. nih.gov This property must be carefully evaluated to avoid false-positive results.

The table below presents data on an immunoassay developed for a related phenoxyacetic acid, highlighting the concept of cross-reactivity.

Assay TypeTarget AnalyteCross-ReactantCross-Reactivity (%)Reference
Fluorescence Polarization Immunoassay (FPIA)2,4-Dichlorophenoxyacetic acid (2,4-D)This compound (PCPA)Not specified, but tested as a cross-reactant nih.gov
Competitive ELISAPentachlorophenol Sodium (PCS)Pentachlorophenol Sodium100% assaygenie.com
Competitive ELISAPentachlorophenol Sodium (PCS)DDT, Hexachlorocyclohexane (B11772), Dicofol&lt;0.1% assaygenie.com

Isotope Analysis for Source Apportionment and Degradation Pathway Elucidation

Isotope analysis, specifically Compound-Specific Isotope Analysis (CSIA), is a sophisticated technique used to trace the sources of contaminants and to elucidate their degradation pathways in the environment. microbe.comox.ac.uk

Principle of CSIA: CSIA measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) within a specific compound. microbe.com During chemical or biological degradation processes, molecules containing the lighter isotope tend to react slightly faster than those with the heavier isotope. This phenomenon, known as isotopic fractionation, leads to a change in the isotopic ratio of the remaining parent compound, which becomes enriched in the heavier isotope. microbe.com By measuring this enrichment, scientists can obtain direct evidence of degradation in the field.

Source Apportionment and Pathway Elucidation: Different manufacturing processes or starting materials can result in distinct isotopic signatures in the final product. This allows CSIA to be used as a forensic tool to distinguish between different sources of contamination. youtube.com Furthermore, different degradation pathways (e.g., aerobic vs. anaerobic) can result in different degrees of isotopic fractionation, helping to identify the specific transformation processes occurring. microbe.com While extensive CSIA data for this compound is not widely available, studies on other herbicides like 2,4-D have demonstrated the utility of this approach. For example, the use of ¹³C-labeled 2,4-D has allowed researchers to trace its biotransformation in soil. mdpi.com The principles of CSIA are broadly applicable and represent a powerful tool for understanding the environmental fate of this compound. mdpi.comniwa.co.nz

Research Gaps and Future Directions in Pentachlorophenoxyacetic Acid Studies

Unraveling Complex Environmental Transformation Networks and Product Formation

The environmental degradation of chlorinated aromatic compounds is a complex process that can lead to the formation of various transformation products, some of which may be more toxic or persistent than the parent compound. While the degradation pathways of herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic acid by microorganisms have been studied, the specific transformation network of Pentachlorophenoxyacetic acid is largely uncharted territory. nih.gov

Future research must focus on identifying the biotic and abiotic degradation pathways of this compound in diverse environmental matrices, including soil and water. This involves characterizing the intermediate and final breakdown products. For instance, studies on Aspergillus niger have shown its capability to degrade chlorinated derivatives of phenoxyacetic acid by converting them into their respective phenolic derivatives, which are then further hydroxylated. oup.comresearchgate.net It is crucial to investigate if similar pathways are relevant for this compound and to identify the specific enzymes involved.

A significant research gap is the understanding of how environmental factors such as pH, temperature, and the presence of other organic compounds influence the transformation of this compound. The formation of persistent and toxic byproducts, such as chlorinated phenols and catechols, during the degradation of other chlorinated phenoxyacetates underscores the importance of this line of inquiry. nih.gov

CategoryResearch FocusRationale
Degradation Pathways Identification of biotic and abiotic transformation routes.To understand the environmental fate and persistence of the compound.
Transformation Products Characterization of intermediate and final breakdown products.To assess the potential for formation of more toxic or persistent byproducts.
Influencing Factors Investigation of the role of pH, temperature, and co-contaminants.To predict environmental behavior under various conditions.
Enzymatic Mechanisms Elucidation of the specific enzymes involved in degradation.To pave the way for developing targeted bioremediation strategies.

Advancements in Bioremediation and Phytoremediation Strategies

Bioremediation and phytoremediation offer promising, environmentally friendly approaches for the cleanup of sites contaminated with chlorinated organic compounds. However, the lack of specific research on this compound necessitates a focused effort to develop and optimize these technologies.

Future bioremediation research should concentrate on the isolation and characterization of microbial strains or consortia with the specific ability to degrade this compound. Studies on related compounds have identified bacteria like Pseudomonas cepacia and Alcaligenes eutrophus as effective degraders of 2,4,5-T and 2,4-D, respectively. nih.govnih.gov Similar efforts are needed for this compound. Furthermore, exploring the genetic basis of the degradation pathways, such as the role of plasmids like pJP4 in 2,4-D degradation, could lead to the development of genetically engineered microorganisms with enhanced degradation capabilities. nih.govnih.gov

Phytoremediation research should aim to identify plant species capable of tolerating and accumulating or degrading this compound. The mechanisms of phytoremediation, including phytoextraction, phytodegradation, and phytostabilization, need to be investigated for this specific compound. nih.gov Understanding the plant-microbe interactions in the rhizosphere is also critical, as rhizospheric microorganisms can play a significant role in the breakdown of organic pollutants.

Remediation StrategyResearch ObjectiveKey Areas of Investigation
Bioremediation Isolate and characterize specific microbial degraders.Screening of contaminated sites; genetic and enzymatic pathway analysis; optimization of degradation conditions.
Phytoremediation Identify and evaluate suitable plant species.Tolerance and accumulation studies; investigation of metabolic pathways within the plant; analysis of plant-microbe interactions.
Enhanced Remediation Develop strategies to improve efficiency.Use of microbial consortia; genetic engineering of microorganisms and plants; application of soil amendments to enhance bioavailability.

Comprehensive Elucidation of Molecular Mechanisms in Plant Response

The phytotoxicity of chlorinated phenoxyacetic acids is well-documented, but the precise molecular mechanisms underlying a plant's response to this compound remain largely unknown. Future research should delve into the molecular intricacies of how plants perceive and respond to this compound.

A key area of investigation is the identification of the signaling pathways that are activated upon exposure to this compound. This includes understanding the role of plant hormones, reactive oxygen species (ROS), and other signaling molecules in mediating the stress response. nih.gov Transcriptomic, proteomic, and metabolomic studies will be invaluable in identifying the genes, proteins, and metabolites that are differentially regulated in response to this compound exposure. For instance, studies on other stressors have shown the involvement of the mitogen-activated protein kinase (MAPK) cascade pathway in environmental stress responses in plants. nih.gov

Elucidating the mechanisms of detoxification and tolerance in plants is another critical research direction. This involves identifying the enzymes, such as glutathione (B108866) S-transferases and cytochrome P450 monooxygenases, that are involved in the metabolism of this compound within plant tissues. Understanding these mechanisms could lead to the development of crops with enhanced tolerance to this and other related herbicides.

Long-Term Ecological Impact Assessments in Diverse Ecosystems

The potential for long-term ecological impacts of persistent organic pollutants like this compound necessitates comprehensive and ecosystem-specific risk assessments. While the environmental fate of the related compound pentachlorophenol (B1679276) (PCP) has been studied, indicating its persistence in water and soil, similar long-term studies for this compound are lacking. subr.educdc.gov

Future research should focus on assessing the bioaccumulation and biomagnification potential of this compound in different trophic levels of various ecosystems. This includes monitoring its presence and effects in aquatic and terrestrial food webs. The development and application of sensitive analytical methods are crucial for detecting low concentrations of the compound and its transformation products in environmental samples and biological tissues.

Long-term monitoring studies are essential to understand the chronic effects of this compound on organismal health, population dynamics, and community structure. Establishing the Predicted No Effect Concentration (PNEC) for this compound in different environmental compartments will be vital for setting environmental quality standards and for conducting robust ecological risk assessments. nih.gov

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